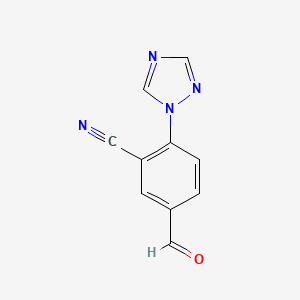

5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile

CAS No.: 1007315-95-8

Cat. No.: VC2946292

Molecular Formula: C10H6N4O

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007315-95-8 |

|---|---|

| Molecular Formula | C10H6N4O |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile |

| Standard InChI | InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H |

| Standard InChI Key | DDVOALNPKFRQPQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 |

| Canonical SMILES | C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 |

Introduction

Physical and Chemical Properties

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile is characterized by several distinct physical and chemical properties that define its behavior in various reactions and applications.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 1007315-95-8 |

| Molecular Formula | C₁₀H₆N₄O |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile |

| Physical Appearance | Crystalline solid (presumed) |

| Solubility | Soluble in organic solvents such as DMSO and DMF (presumed based on similar compounds) |

Structural Features

The compound contains several key structural features that contribute to its reactivity and applications:

-

A 1,2,4-triazole ring bonded to the benzene ring at position 2

-

A cyano (nitrile) group at position 2 of the benzene ring

-

A formyl group (aldehyde) at position 5 of the benzene ring

These functional groups offer multiple sites for chemical reactions and modifications, making the compound versatile for synthetic applications.

Chemical Reactions and Reactivity

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile contains three reactive functional groups—the triazole ring, the nitrile group, and the formyl group—each of which can participate in various chemical transformations.

Reactions of the Formyl Group

The aldehyde functional group can participate in several reactions:

-

Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid derivative

-

Reduction: It can be reduced to form the corresponding hydroxymethyl derivative

-

Condensation: Aldehyde condensation reactions with amines, hydrazines, or hydroxylamines can yield imines, hydrazones, or oximes, respectively

Reactions of the Nitrile Group

The nitrile functionality offers possibilities for:

-

Hydrolysis: Conversion to carboxylic acids or amides under appropriate conditions

-

Reduction: Formation of primary amines using reducing agents

-

Addition reactions: With nucleophiles to form various functionalized products

Reactions Involving the Triazole Ring

The 1,2,4-triazole moiety can:

-

Coordinate with metal ions: Due to its nitrogen atoms, the triazole ring can form complexes with various metals

-

Participate in hydrogen bonding: The nitrogen atoms can serve as hydrogen bond acceptors

-

Undergo substitution reactions: Depending on reaction conditions

Structure-Activity Relationship

The structure-activity relationship (SAR) of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile can be understood by examining the contributions of its key structural elements.

Role of the 1,2,4-Triazole Ring

The 1,2,4-triazole moiety is crucial for biological activity, particularly antifungal properties. Research has shown that:

-

The nitrogen atoms in the triazole ring can form hydrogen bonds with biological targets

-

The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes

-

The position and substitution pattern of the triazole ring significantly affects biological activity

Influence of the Formyl Group

The formyl group provides:

Impact of the Nitrile Group

The nitrile functionality contributes to the compound's properties by:

-

Enhancing binding interactions through its linear geometry and electronic properties

-

Providing a site for metabolic transformations in biological systems

-

Influencing the electronic distribution within the molecule, affecting its reactivity

Comparison with Similar Compounds

To better understand the unique properties of 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile, it is valuable to compare it with structurally related compounds.

Comparison Table

Structural Similarities and Differences

5-Formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile shares the benzonitrile scaffold with the other compounds listed, but differs in the nature and position of substituents. Unlike 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile, it contains a formyl group instead of a chloro substituent, which alters its reactivity and potential applications. Compared to 5-formyl-2-(piperidin-1-yl)benzonitrile, it features a triazole ring rather than a piperidinyl group, likely conferring different biological properties.

Analytical Techniques for Characterization

Various analytical techniques can be employed to characterize 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile:

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide valuable structural information. For similar compounds, NMR has been used to confirm structure, as seen in the characterization of related triazole derivatives

-

Infrared (IR) Spectroscopy: Would show characteristic bands for the nitrile (around 2200 cm⁻¹) and formyl groups (around 1700 cm⁻¹)

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern information

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and initial purity assessment

X-ray Crystallography

X-ray diffraction analysis would provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement of the molecule.

Future Research Directions

Research on 5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile could expand in several directions:

Synthetic Methodology Development

Development of more efficient, environmentally friendly synthesis methods with higher yields and fewer steps would be valuable for scaling up production.

Biological Activity Screening

Comprehensive screening for various biological activities, particularly focusing on:

-

Antifungal properties, given the established activity of triazole derivatives

-

Antimicrobial efficacy against various pathogens

-

Enzyme inhibition studies for potential pharmaceutical applications

Structure Modification Studies

Systematic modification of the compound's structure to:

-

Enhance specific biological activities

-

Improve physicochemical properties such as solubility and stability

-

Develop structure-activity relationships for rational drug design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume